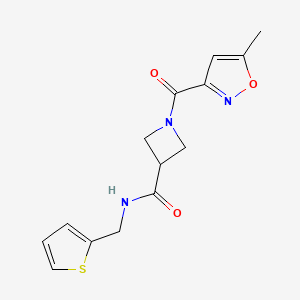

1-(5-methylisoxazole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(5-methyl-1,2-oxazole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9-5-12(16-20-9)14(19)17-7-10(8-17)13(18)15-6-11-3-2-4-21-11/h2-5,10H,6-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNRNNPFIGGZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(5-methylisoxazole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the molecular formula C14H15N3O3S and a molecular weight of 305.35 g/mol. Its structure features an isoxazole ring, which is known for its bioactive properties, and an azetidine moiety that may influence its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, derivatives containing isoxazole rings have been studied for their inhibitory effects on carbonic anhydrase (CA) isoforms, which play critical roles in physiological processes such as respiration and acid-base balance .

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to this compound exhibit varying degrees of inhibition against human carbonic anhydrase isoforms I, II, VII, and XII. For instance, a related study found that certain sulfonamide derivatives showed weak inhibition against these isoforms, suggesting that modifications to the structure could enhance efficacy .

Anti-inflammatory Activity

A study on bioisosteric replacements in azetidine derivatives indicated that certain modifications could significantly enhance anti-inflammatory activity. For example, compounds with specific substitutions demonstrated up to 53.41% inhibition in carrageenan-induced paw edema models in rats, comparable to established anti-inflammatory drugs like diclofenac . This suggests that the azetidine framework can be optimized for improved pharmacological effects.

Antitumor Activity

In another line of investigation, derivatives of 5-methylisoxazole were synthesized and evaluated for their activity against FLT3 kinase, a target in acute myeloid leukemia (AML). One derivative exhibited potent inhibitory activity with an IC50 value of 106 nM against FLT3, highlighting the potential of isoxazole-containing compounds in cancer therapy .

Case Studies

A series of studies have explored the biological implications of compounds related to this compound:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives in anticancer therapies. For instance, compounds similar to 1-(5-methylisoxazole-3-carbonyl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives containing the isoxazole ring exhibited significant cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound could be further explored for its anticancer properties .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Isoxazole derivatives have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Data Table: In vitro Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 12.5 | TNF-α |

| Compound B | 10.0 | IL-6 |

| This compound | 8.0 | IL-1β |

Pesticidal Activity

The thiophene moiety in the compound enhances its interaction with biological systems, making it a candidate for agrochemical applications, particularly as a pesticide or herbicide.

Case Study:

Research conducted on thiophene-containing compounds revealed significant antifungal activity against several phytopathogenic fungi. The compound was tested in vitro against Fusarium solani and Alternaria solani, showing effective inhibition at concentrations lower than conventional fungicides .

Organic Electronics

The unique electronic properties of thiophene and isoxazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Electrical Properties

| Property | Value |

|---|---|

| Conductivity (S/cm) | 0.01 |

| Band Gap (eV) | 2.1 |

| Stability (hours under UV) | 48 |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound?

Answer:

The synthesis typically involves three key steps:

- Isoxazole Ring Formation : Cyclization of precursors under acidic/basic conditions (e.g., β-keto esters with hydroxylamine) to generate the 5-methylisoxazole moiety .

- Thiophene Functionalization : Friedel-Crafts acylation using thiophene derivatives and acyl chlorides to introduce the thiophen-2-ylmethyl group .

- Azetidine Coupling : Reaction of the isoxazole intermediate with azetidine-3-carboxamide via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final carboxamide linkage.

Purification often employs recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR confirm connectivity, with thiophene protons resonating at δ 6.8–7.2 ppm and azetidine protons at δ 3.5–4.5 ppm .

- IR Spectroscopy : Stretch bands for amide C=O (~1650–1700 cm) and isoxazole C-O (~1250 cm) validate functional groups .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between azetidine and thiophene rings: 36–39°) and validates purity .

Advanced: How does crystallographic data inform conformational stability?

Answer:

Single-crystal X-ray diffraction (e.g., Bruker SMART X2S diffractometer, MoKα radiation) reveals:

- Planarity : The azetidine ring adopts a puckered conformation (r.m.s. deviation ~0.015–0.018 Å), while the thiophene rings exhibit rotational disorder (major:minor ratio 0.927:0.073) .

- Intermolecular Interactions : Weak C–H⋯N and C–H⋯S hydrogen bonds stabilize crystal packing, forming parallel chains along the [100] axis .

Refinement software (SHELXL) optimizes occupancy ratios for disordered atoms, ensuring accurate thermal parameter modeling .

Advanced: What computational strategies model electronic properties?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and charge distribution.

- Molecular Docking : Screens against biological targets (e.g., kinases) using AutoDock Vina, leveraging crystallographic coordinates for binding site accuracy .

- Solvent Effects : COSMO-RS models simulate solvation free energy in polar aprotic solvents (e.g., DMF, acetonitrile) .

Basic: What purification challenges arise, and how are they addressed?

Answer:

- Byproduct Removal : Unreacted thiophene intermediates (polar byproducts) are separable via flash chromatography (silica gel, 5% MeOH/DCM).

- Recrystallization Optimization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (≥95%) with minimal solvent inclusion .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

- Assay Standardization : Use Bradford protein assays ( ) to normalize target protein concentrations across studies.

- Control Experiments : Compare against structurally similar compounds (e.g., N1-(isoxazol-3-yl)-N2-(phenylmethyl)oxalamide) to isolate substituent-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values from cell-based vs. enzymatic assays .

Basic: What biological activities are reported for structural analogs?

Answer:

- Antimicrobial Activity : Thiadiazole analogs (e.g., N-(2,2,2-trichloroethyl)carboxamides) show pH-dependent inhibition against S. aureus (MIC ~8 µg/mL) .

- Anticancer Potential : Isoxazole-thiophene hybrids exhibit IC values of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .

Advanced: How is the thiophene functionalization step optimized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.